molecular formula C20H30O2 B163562 5-Hete lactone CAS No. 73279-37-5

5-Hete lactone

Cat. No.: B163562
CAS No.: 73279-37-5
M. Wt: 302.5 g/mol
InChI Key: QZMAEYDIHWEEAF-XTDASVJISA-N
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Description

Overview of Eicosanoid Metabolism

Eicosanoids are a large family of signaling molecules derived from 20-carbon polyunsaturated fatty acids (PUFAs), most notably arachidonic acid. ontosight.aicreative-proteomics.comfrontiersin.org These potent, short-lived lipids are not stored within cells but are synthesized on-demand in response to various stimuli. creative-proteomics.com They act as local hormones, influencing physiological and pathological processes in the tissues where they are produced. creative-proteomics.com

The synthesis of eicosanoids begins with the release of arachidonic acid from membrane phospholipids (B1166683), a reaction catalyzed primarily by the enzyme phospholipase A2. ontosight.aicreative-proteomics.comatsjournals.org Once liberated, arachidonic acid is metabolized through one of several major enzymatic pathways:

The Cyclooxygenase (COX) Pathway: This pathway produces prostanoids, which include prostaglandins (B1171923), prostacyclin, and thromboxanes. ontosight.aicreative-proteomics.com These molecules are key regulators of inflammation, blood clotting, and vascular tone. creative-proteomics.com

The Lipoxygenase (LOX) Pathway: This pathway generates leukotrienes and hydroxyeicosatetraenoic acids (HETEs). ontosight.aicreative-proteomics.com These are primarily involved in inflammatory and allergic reactions. creative-proteomics.comuwyo.edu

The Cytochrome P450 (CYP) Epoxygenase Pathway: This pathway forms epoxyeicosatrienoic acids (EETs). ontosight.aifrontiersin.org

The tight regulation and rapid metabolism of eicosanoids are crucial for maintaining cellular and tissue homeostasis. ontosight.aicreative-proteomics.com Dysregulation of these pathways is implicated in a wide range of diseases, including inflammatory disorders and cardiovascular disease. ontosight.aifrontiersin.org

The 5-Hydroxyeicosatetraenoic Acid (5-HETE) Metabolic Pathway

5-Hydroxyeicosatetraenoic acid (5-HETE) is a significant eicosanoid produced via the 5-lipoxygenase (5-LOX) pathway. ontosight.aiontosight.ai This pathway is particularly active in myeloid cells such as neutrophils, monocytes, macrophages, and mast cells. wikipedia.orgnih.gov The synthesis of 5-HETE is a multi-step process that occurs at the nuclear envelope. atsjournals.org

The key steps are as follows:

Arachidonic Acid Release: Upon cellular activation, cytosolic phospholipase A2 (cPLA2) moves to the nuclear envelope to release arachidonic acid from membrane phospholipids. atsjournals.org

Oxygenation: The enzyme 5-lipoxygenase (5-LOX), in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the insertion of oxygen into arachidonic acid. atsjournals.orgnih.gov This reaction forms an unstable intermediate, 5-hydroperoxyeicosatetraenoic acid (5-HPETE). ontosight.aiontosight.ainih.gov

Reduction: 5-HPETE is then rapidly reduced to the more stable 5(S)-HETE by the action of peroxidases, such as glutathione (B108866) peroxidase. ontosight.aiontosight.aihmdb.ca

Once formed, 5-HETE can undergo further metabolism. For instance, it can be oxidized by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) to form 5-oxo-eicosatetraenoic acid (5-oxo-ETE), a metabolite that is often 30 to 100 times more potent than 5-HETE itself. wikipedia.orgresearchgate.net

Formation and Significance of 5-HETE Lactone

This compound is a cyclic derivative of 5-HETE. ontosight.aicaymanchem.com It is formed through an intramolecular reaction where the hydroxyl group at the 5th carbon of the 5-HETE molecule performs a nucleophilic attack on the carboxyl group at the 1st carbon. ontosight.aicaymanchem.com This process, known as lactonization, results in the formation of a stable six-membered ring structure called a δ-lactone. ontosight.ai This cyclization can be catalyzed under acidic conditions. caymanchem.comglpbio.com Furthermore, research has shown that the human enzyme paraoxonase (PON1) can efficiently hydrolyze this compound and also catalyze the reverse reaction, the lactonization of 5-HETE. nih.gov

While sharing a common precursor with other 5-LOX products, this compound exhibits distinct biological activities. Research findings have highlighted its role in several cellular processes:

Enzyme Inhibition: Studies have shown that this compound can act as an inhibitor of the 5-lipoxygenase enzyme. In one study using rat basophilic leukemia cells, the lactone was found to be a more potent inhibitor of 5-LOX than its linear precursor, 5-HETE. caymanchem.com

Cell Survival and Proliferation: In the context of cancer research, 5-HETE and its derivatives, including this compound, have been identified as important signaling molecules. Studies on human prostate cancer cells have indicated that 5-HETE acts as a potent survival factor. pnas.org Exogenous addition of this compound was shown to protect these cells from apoptosis (programmed cell death) induced by 5-lipoxygenase inhibitors, suggesting a critical role for this class of metabolites in cell survival. pnas.org In contrast, one study found that while 5-HETE inhibited platelet phospholipase A2, this compound had no inhibitory effect. nih.gov

The unique structure and biological activities of this compound continue to be an area of active investigation, particularly in understanding its specific contributions to the complex signaling networks governed by eicosanoids. ontosight.ai

Data Tables

Table 1: Key Enzymes in the 5-HETE Pathway

Enzyme Function Location
Phospholipase A2 (PLA2) Releases arachidonic acid from membrane phospholipids. atsjournals.org Cytosol, translocates to nuclear envelope. atsjournals.org
5-Lipoxygenase (5-LOX) Catalyzes the conversion of arachidonic acid to 5-HPETE. ontosight.aiprobiologists.com Cytoplasm and/or nucleus, translocates to nuclear envelope. atsjournals.org
5-Lipoxygenase-Activating Protein (FLAP) Presents arachidonic acid to 5-LOX. atsjournals.orgnih.gov Nuclear membrane. atsjournals.org
Glutathione Peroxidase Reduces 5-HPETE to 5-HETE. ontosight.aihmdb.ca Various cellular compartments.
5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) Oxidizes 5-HETE to 5-oxo-ETE. wikipedia.orgresearchgate.net Microsomal. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound
Arachidonic Acid AA
5-Hydroxyeicosatetraenoic Acid 5-HETE
5-hydroperoxyeicosatetraenoic acid 5-HPETE
Prostaglandins PGs
Prostacyclin PGI2
Thromboxanes TXs
Leukotrienes LTs
Epoxyeicosatrienoic acids EETs
5-oxo-eicosatetraenoic acid 5-oxo-ETE

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(1E,3Z,6Z,9Z)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(21)22-19/h6-7,9-10,12-14,16,19H,2-5,8,11,15,17-18H2,1H3/b7-6-,10-9-,13-12-,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMAEYDIHWEEAF-XTDASVJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CC=CC1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C=C\C1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81517-87-5
Record name 5-Hydroxyeicosatetraenoic acid lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081517875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biosynthesis and Enzymatic Pathways of 5 Hete and Its Derivatives

Arachidonic Acid as a Precursor

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that serves as the foundational molecule for the synthesis of a wide array of signaling molecules known as eicosanoids. wikipedia.org It is typically stored within the cell membrane phospholipids (B1166683) and is released through the action of phospholipase A2 (PLA2) in response to various cellular stimuli. wikipedia.org Once liberated, arachidonic acid becomes available as a substrate for several enzymatic pathways, including the lipoxygenase (LOX) pathway that leads to the formation of 5-HETE. ontosight.aiwikipedia.org

Role of 5-Lipoxygenase (ALOX5) in 5-HETE Production

The enzyme 5-lipoxygenase, also known as ALOX5, is the key enzyme responsible for initiating the metabolic cascade that converts arachidonic acid into 5-HETE and other related compounds. ontosight.aiwikipedia.org ALOX5 is a non-heme iron-containing enzyme that catalyzes the introduction of molecular oxygen into arachidonic acid. wikipedia.org

Cellular Expression and Regulation of ALOX5

ALOX5 is primarily expressed in cells of myeloid lineage, which are heavily involved in inflammatory and immune responses. wikipedia.orgatsjournals.org These include neutrophils, eosinophils, monocytes, macrophages, mast cells, and B-lymphocytes. wikipedia.org The expression of ALOX5 is tightly regulated at the transcriptional level. atsjournals.org The gene encoding ALOX5 is located on chromosome 10 and its promoter region contains binding sites for various transcription factors that control its expression in a cell-specific manner. atsjournals.orgfrontiersin.org

Upon cellular stimulation, ALOX5 translocates from the cytoplasm and nucleoplasm to the nuclear membrane. wikipedia.orgatlasgeneticsoncology.org This process is facilitated by the 5-lipoxygenase-activating protein (FLAP), which binds arachidonic acid and presents it to ALOX5. wikipedia.orgmdpi.com The activity of ALOX5 is also regulated by phosphorylation and calcium levels. wikipedia.orgatlasgeneticsoncology.org

Formation of 5-Hydroperoxyeicosatetraenoic Acid (5-HpETE)

The first and rate-limiting step in the ALOX5-mediated pathway is the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HpETE). wikipedia.orghmdb.ca ALOX5 catalyzes the stereospecific insertion of oxygen at the C5 position of arachidonic acid, forming 5(S)-HpETE. ecmdb.ca This intermediate is a hydroperoxy derivative of arachidonic acid and serves as a crucial branching point in the biosynthesis of various leukotrienes and 5-HETE. wikipedia.orgontosight.ai

Conversion of 5-HpETE to 5-HETE by Peroxidases

The unstable intermediate, 5-HpETE, is rapidly converted to the more stable 5-HETE. ontosight.aiontosight.ai This reduction is catalyzed by ubiquitous cellular enzymes, most notably glutathione (B108866) peroxidases (GPXs). ontosight.aihmdb.ca These enzymes utilize glutathione as a reducing agent to convert the hydroperoxy group of 5-HpETE into a hydroxyl group, resulting in the formation of 5(S)-HETE. hmdb.cagpnotebook.com

Metabolism of 5-HETE to Downstream Products

5-HETE itself can be further metabolized into other biologically active molecules. One of the most significant downstream metabolites is 5-oxo-eicosatetraenoic acid (5-oxo-ETE). wikipedia.org

5-Oxo-eicosatetraenoic Acid (5-oxo-ETE) Formation by 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)

The conversion of 5-HETE to 5-oxo-ETE is catalyzed by a specific microsomal enzyme called 5-hydroxyeicosanoid dehydrogenase (5-HEDH). nih.govnih.gov This enzyme specifically oxidizes the hydroxyl group at the C5 position of 5-HETE to a keto group, forming 5-oxo-ETE. nih.gov The activity of 5-HEDH is dependent on the presence of NADP+ as a cofactor. nih.gov The formation of 5-oxo-ETE is significant because it is often a more potent biological mediator than its precursor, 5-HETE. wikipedia.orgnih.gov The regulation of 5-HEDH activity is influenced by the intracellular ratio of NADP+ to NADPH, with conditions of oxidative stress favoring the formation of 5-oxo-ETE. nih.govnih.gov

EnzymeSubstrateProductCellular LocationCofactor/Regulator
Phospholipase A2 (PLA2) Membrane PhospholipidsArachidonic AcidCytosol/MembraneCa²⁺
5-Lipoxygenase (ALOX5) Arachidonic Acid5-HpETECytosol/Nucleoplasm -> Nuclear MembraneCa²⁺, ATP, FLAP
Glutathione Peroxidase (GPX) 5-HpETE5-HETECytosolGlutathione
5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) 5-HETE5-oxo-ETEMicrosomesNADP⁺

Transcellular Biosynthesis of 5-oxo-ETE

The synthesis of 5-oxo-eicosatetraenoic acid (5-oxo-ETE) can occur through a process known as transcellular biosynthesis, where metabolites are shuttled between different cell types. wikipedia.orgencyclopedia.pub This pathway typically involves two distinct cell populations. The first cell type possesses the 5-lipoxygenase (5-LOX) enzyme and produces 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE). wikipedia.orgencyclopedia.pub However, these cells often have high levels of NADPH relative to NADP+, which limits the activity of the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), the enzyme responsible for converting 5-HETE to 5-oxo-ETE. wikipedia.orgencyclopedia.pub

Consequently, the 5(S)-HETE they produce is released and can be taken up by a second, nearby cell type. wikipedia.orgencyclopedia.pub These recipient cells, which may include epithelial, endothelial, dendritic, and certain cancer cells, often lack 5-LOX activity but express high levels of 5-HEDH. wikipedia.orgnih.gov Crucially, these cells have a lower NADPH to NADP+ ratio, creating a favorable environment for the 5-HEDH-catalyzed oxidation of the transferred 5(S)-HETE into 5-oxo-ETE. wikipedia.orgencyclopedia.pub

This intercellular cooperation allows for the production of 5-oxo-ETE at sites where different cell types congregate, such as in areas of inflammation, allergy, or oxidative stress. wikipedia.orgencyclopedia.pubnih.gov For instance, cells devoid of 5-lipoxygenase, like PLC3 prostate cancer cells or platelets, can generate 5-oxo-ETE by utilizing 5-HETE derived from inflammatory cells. nih.gov The synthesis of 5-oxo-ETE is particularly enhanced under conditions that increase intracellular NADP+ levels, such as the respiratory burst in phagocytic cells (neutrophils, eosinophils, monocytes), oxidative stress, and cell death. nih.govkarger.comnih.gov This transcellular mechanism is considered a key control point for regulating the biological impact of the 5-HETE pathway, as 5-oxo-ETE is a significantly more potent signaling molecule than its precursor, 5(S)-HETE. wikipedia.org

Di-hydroxyeicosatetraenoic Acid (DiHETE) Metabolites of 5-HETE

5(S)-HETE can be further metabolized into a variety of di-hydroxyeicosatetraenoic acids (DiHETEs) through the action of several enzymes. wikipedia.org These reactions introduce a second hydroxyl group at different positions on the fatty acid chain.

The enzyme 15-lipoxygenase (ALOX15) metabolizes 5(S)-HETE to form 5(S),15(S)-dihydroxy-eicosatetraenoate (5,15-diHETE). wikipedia.org Similarly, 12-lipoxygenase (ALOX12) acts on 5(S)-HETE to produce 5(S),12(S)-diHETE. wikipedia.org

Furthermore, the cyclooxygenase-2 (COX-2) enzyme can also metabolize 5(S)-HETE, yielding two minor DiHETE products: 5,11-diHETE and 5,15-diHETE. mdpi.comresearchgate.net Specifically, native COX-2 converts 5(S)-HETE into 5(S),11R-diHETE, 5(S),15R-diHETE, and 5(S),15S-diHETE. researchgate.net If COX-2 has been acetylated by aspirin, it converts 5(S)-HETE into 5(S),15R-diHETE. researchgate.net

EnzymeSubstrateDiHETE Product(s)Reference
15-Lipoxygenase (ALOX15)5(S)-HETE5(S),15(S)-diHETE wikipedia.org
12-Lipoxygenase (ALOX12)5(S)-HETE5(S),12(S)-diHETE wikipedia.org
Cyclooxygenase-2 (COX-2) (native)5(S)-HETE5(S),11R-diHETE, 5(S),15R-diHETE, 5(S),15S-diHETE mdpi.comresearchgate.netresearchgate.net
Cyclooxygenase-2 (COX-2) (aspirin-acetylated)5(S)-HETE5(S),15R-diHETE wikipedia.orgresearchgate.net

Cytochrome P450-Mediated Metabolism of 5-HETE

The cytochrome P450 (CYP) superfamily of enzymes represents another significant pathway for the metabolism of arachidonic acid and its derivatives, including 5-HETE. cdnsciencepub.comnih.gov Specifically, CYP enzymes of the ω-hydroxylase class, such as those from the CYP4F family, metabolize 5(S)-HETE. wikipedia.orgfrontiersin.org

The primary product of this reaction is 5(S),20-dihydroxy-eicosatetraenoate (5,20-diHETE). wikipedia.org This metabolite is approximately 50 to 100 times less potent in stimulating cells compared to 5(S)-HETE. wikipedia.org Consequently, this metabolic conversion is largely considered a pathway for the inactivation of 5(S)-HETE. wikipedia.org In human neutrophils, which are a key model for studying 5-oxo-ETE production, the metabolism of 5-oxo-ETE can also lead to the formation of small amounts of 5-oxo,20-hydroxy-ETE, likely through the action of a CYP ω-hydroxylase on 5-oxo-ETE. wikipedia.orgencyclopedia.pub

Biosynthetic Crossover with Cyclooxygenase-2 (COX-2)

A notable feature of eicosanoid biosynthesis is the interaction, or "crossover," between the 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) pathways. mdpi.comchemrxiv.org In this crossover, the 5-LOX product, 5(S)-HETE, serves as a substrate for the COX-2 enzyme, leading to the generation of novel eicosanoids. mdpi.comchemrxiv.orgasbmb.org COX-1, in contrast, does not effectively metabolize 5-HETE. asbmb.org

In vitro biochemical studies have demonstrated that COX-2 catalyzes the oxidation of 5(S)-HETE to form unique products. mdpi.comresearchgate.net The reaction yields a di-endoperoxide and an endoperoxide intermediate, 5-hydroxy-PGH2. mdpi.comchemrxiv.orgacs.org This intermediate is unstable and spontaneously rearranges to form 5-OH-PGE2 and 5-OH-PGD2, which are the 5-hydroxy analogs of the conventional prostaglandins (B1171923) PGE2 and PGD2. chemrxiv.orgacs.org

In addition to these prostaglandin-like molecules, the reaction also produces highly oxygenated hemiketal (HK) eicosanoids, specifically HKE2 and HKD2. mdpi.comchemrxiv.org As minor byproducts, the COX-2-mediated reaction with 5-HETE also generates 5,11-diHETE and 5,15-diHETE. mdpi.comresearchgate.net This biosynthetic crossover has been demonstrated in activated primary human leukocytes, which can be stimulated to express both 5-LOX and COX-2, confirming that this pathway is operational in a cellular context. chemrxiv.orgacs.org

Non-Enzymatic Oxidation Pathways of 5-HETE

In addition to defined enzymatic pathways, 5-HETE can also be generated through non-enzymatic processes. wikipedia.orgcaymanchem.com The direct, non-enzymatic oxidation of arachidonic acid can occur in any tissue subjected to oxidative stress. wikipedia.org This auto-oxidation process results in the formation of a racemic mixture of (±)5-HETE, containing equal amounts of the 5(S)-HETE and 5(R)-HETE enantiomers. wikipedia.orgcaymanchem.com This is in contrast to the enzymatic pathway involving 5-lipoxygenase, which stereospecifically produces 5(S)-HETE. The methyl ester form of (±)5-HETE, which can be found in oxidatively degraded polyunsaturated fatty acid methyl esters, is often used as a standard for analysis but does not have unique biological activity itself. ebiohippo.com

Esterification of 5-HETE into Phospholipids

5-HETE, being a hydroxylated fatty acid, can be incorporated into the structure of complex lipids, particularly membrane phospholipids. jci.org This process, known as esterification, involves an acyltransferase enzyme that links 5-HETE into the phospholipid backbone. wikipedia.org Studies using various cell types, including human neutrophils and pancreatic islets, have shown that 5-HETE is readily esterified into membrane phospholipids such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). jci.orgoup.com

When radiolabeled 5-HETE was incubated with stimulated neutrophils, the majority of the label was taken up by the cells and incorporated into phospholipids and triglycerides. jci.org In pancreatic islets, tritiated 5-HETE was also largely esterified into PC and PE, with glucose stimulation increasing this incorporation. oup.com The presence of exogenous lysophospholipid acceptors, particularly lysophosphatidylcholine, significantly potentiated the esterification of 5-HETE into PC. oup.com

This esterification may serve two primary functions. First, it can act as a storage mechanism, sequestering 5-HETE within the cell membrane for potential release upon subsequent stimulation. wikipedia.org Second, the incorporation of this hydroxylated fatty acid into the membrane can alter the physical properties and characteristics of the cell membrane, which may have functional consequences. wikipedia.orgjci.org For example, 5(S)-HETE acylated into phosphatidylethanolamine in human neutrophils has been reported to influence cellular functions like the production of superoxide (B77818) anions and interleukin-8. wikipedia.org

Cell TypeKey FindingPhospholipids InvolvedReference
Human Neutrophils[14C]5-HETE is taken up and esterified into complex lipids.Phospholipids, Triglycerides jci.org
Human Neutrophils5-LOX derived 5-HETE becomes esterified into phospholipids.Phosphatidylethanolamine (PE), Phosphatidylcholine (PC) nih.gov
Pancreatic IsletsTritiated 5-HETE and 12-HETE are largely esterified into membranes. Glucose stimulation enhances [3H]5-HETE esterification.Phosphatidylcholine (PC), Phosphatidylethanolamine (PE) oup.comoup.com
Pancreatic Islet HomogenatesEsterification of [3H]5-HETE into PC is potentiated by exogenous lysophosphatidylcholine.Phosphatidylcholine (PC), Phosphatidylethanolamine (PE), Phosphatidylinositol (PI), Phosphatidylserine (PS) oup.com

Enzymology and Biotransformation of 5 Hete Lactone

Enzymatic Hydrolysis of 5-HETE Lactone to 5-HETE

The hydrolysis of this compound to 5-HETE is a key reaction in its biological activity and clearance. This process is catalyzed by paraoxonase (PON) enzymes, which are calcium-dependent esterases. ontosight.aimdpi.com The reaction involves the cleavage of the internal ester bond of the lactone ring, yielding the open-chain 5-HETE. ontosight.ai Research has shown that this compound is a highly efficient substrate for PONs, suggesting it may be an important endogenous substrate for these enzymes. researchgate.netnih.gov

The paraoxonase family consists of three members, PON1, PON2, and PON3, all of which are capable of hydrolyzing this compound. nih.govnih.govmdpi.com These enzymes are highly conserved in mammals and, despite structural similarities, exhibit distinct substrate specificities and tissue distribution. nih.gov While all three can metabolize this compound, their efficiency varies significantly. nih.govmdpi.com

PON1: This is the most studied of the paraoxonases and is primarily synthesized in the liver and found in the serum associated with high-density lipoproteins (HDL). biochemia-medica.combibliotekanauki.pl PON1 exhibits the highest hydrolytic activity towards this compound. nih.govmdpi.com The high-density lipoprotein (HDL)-associated paraoxonase-1 demonstrates a high catalytic efficiency for this compound hydrolysis, with a kcat/KM of approximately 10^6 M−1s−1. vulcanchem.com

PON2: Unlike PON1 and PON3, PON2 is primarily an intracellular enzyme and is not found in significant levels in the plasma. bibliotekanauki.pl It has been shown to have very little hydrolytic activity towards this compound compared to PON1 and PON3. nih.govmdpi.com

PON3: Also synthesized in the liver and associated with HDL in the serum, PON3 has an intermediate level of hydrolytic activity towards this compound, which is lower than PON1 but greater than PON2. nih.govmdpi.combiochemia-medica.com While PON1 is more efficient with smaller lactones, PON3 appears to have a larger active site, allowing it to hydrolyze bulkier substrates. nih.govmdpi.com

The ability of all three PONs to hydrolyze this compound points to a potential physiological role in regulating the levels and activities of this and other related oxidized eicosanoids. researchgate.netnih.gov

The activity of the PON1 enzyme is significantly influenced by genetic polymorphisms, which contribute to the wide interindividual variation in its catalytic efficiency. biochemia-medica.com Over 160 polymorphisms have been identified in the PON1 gene, but two in the coding region, Q192R and L55M, are the most extensively studied for their impact on enzyme function. biochemia-medica.com

Q192R Polymorphism (rs662): This polymorphism involves a substitution of glutamine (Q) with arginine (R) at position 192. biochemia-medica.com This change alters the enzyme's substrate specificity and catalytic speed. scielo.org.mx The R alloenzyme hydrolyzes certain substrates like paraoxon (B1678428) more rapidly, while the Q alloenzyme is more efficient at hydrolyzing others, such as sarin (B92409) and diazoxon. biochemia-medica.comscielo.org.mx Both the Q and R isoforms hydrolyze other substrates at nearly the same rate. scielo.org.mx

In addition to these coding region polymorphisms, variations in the promoter region of the PON1 gene, such as the T(-107)C polymorphism, also affect gene expression and, consequently, the serum concentration of the enzyme. biochemia-medica.comscielo.br These genetic variations, in combination, create a wide spectrum of PON1 activity profiles within the population, which can impact the metabolism of substrates like this compound. tandfonline.com

Cellular and Molecular Mechanisms of Action

Receptor-Mediated Signaling

The actions of 5-HETE lactone, like other eicosanoids, can be mediated through specific cell surface receptors, leading to the activation of intracellular signaling cascades.

Oxoeicosanoid Receptor 1 (OXER1) Activation by 5-HETE and Related Metabolites

The primary receptor for the 5-HETE family of metabolites is the Oxoeicosanoid Receptor 1 (OXER1), also known as GPR170. wikipedia.orgnih.gov This G protein-coupled receptor (GPCR) is activated by various 5-lipoxygenase (5-LOX) products, with 5-oxo-ETE being the most potent agonist. nih.govnih.gov While 5-HETE is a recognized activator of OXER1, the specific binding and activation potential of this compound on OXER1 is less defined in the literature. However, given its structural relationship to 5-HETE, it is plausible that it may interact with this receptor, albeit with potentially different affinity and potency. The activation of OXER1 is a critical step in initiating cellular responses to these lipid mediators. wikipedia.org

Downstream Signaling Cascades (MAPK/ERK, p38, PI3K/Akt, cytosolic Phospholipase A2, Protein Kinase C)

Activation of OXER1 by its agonists triggers a cascade of intracellular signaling events. wikipedia.org These pathways are crucial for translating the extracellular signal into a cellular response. The known downstream signaling cascades activated by the 5-HETE family of metabolites include:

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK): The MAPK/ERK pathway is a key signaling route involved in cell proliferation, differentiation, and survival. wikipedia.orgdb-thueringen.de Activation of this pathway is a common downstream effect of OXER1 stimulation. wikipedia.org

p38 Mitogen-Activated Protein Kinase (p38 MAPK): The p38 MAPK pathway is primarily associated with cellular responses to stress and inflammation. wikipedia.orgnih.gov Its activation is another consequence of OXER1 engagement. wikipedia.org

Phosphoinositide 3-Kinase (PI3K)/Akt: The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation. wikipedia.orgd-nb.info Evidence suggests its activation downstream of OXER1. wikipedia.org

Cytosolic Phospholipase A2 (cPLA2): cPLA2 is an enzyme that releases arachidonic acid from membrane phospholipids (B1166683), making it available for the synthesis of eicosanoids. nih.gov OXER1 activation can lead to the stimulation of cPLA2, potentially creating a feedback loop for the production of more 5-HETE and its metabolites. wikipedia.org

Protein Kinase C (PKC): PKC is a family of enzymes involved in controlling the function of other proteins through phosphorylation. researchgate.net It is a key component of the signaling pathways activated by OXER1. wikipedia.orgnih.gov

While these pathways are well-established for 5-HETE and 5-oxo-ETE, direct studies detailing the specific activation of these cascades by this compound are limited. However, it is reasonable to infer that if this compound activates OXER1, it would likely engage these same downstream effectors.

Interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a significant role in lipid metabolism and inflammation. physiology.org Research has shown that certain metabolites of 5-HETE, particularly 5-oxo-15(S)-hydroxy-ETE and to a lesser extent 5-oxo-ETE, can bind to and activate PPARγ. wikipedia.org Notably, 5(S)-HETE itself does not appear to activate this receptor. wikipedia.org The interaction of this compound with PPARγ has not been extensively studied, but the potential for such an interaction exists, which could lead to transcriptional regulation of genes involved in various cellular processes. Some γ-hydroxy lactone derivatives have been identified as PPARγ modulators. nih.gov

Non-Receptor Mediated Effects

Beyond receptor activation, this compound may exert biological effects through direct interactions with intracellular enzymes, thereby influencing key metabolic pathways.

Influence on Aldo-Keto Reductase (AKR) Family Members (AKR1C2, AKR1C3)

The aldo-keto reductase (AKR) superfamily consists of enzymes that catalyze the reduction of aldehydes and ketones. nih.govfrontiersin.org Specific members of this family, AKR1C2 and AKR1C3, are implicated in steroid and prostaglandin (B15479496) metabolism. nih.govuniprot.org Studies have demonstrated that 5-HETE can induce the expression of AKR1C2 and AKR1C3 in various human epithelial cells. nih.govnih.gov This induction appears to be regulated by the nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov The direct influence of this compound on these AKR family members is an area that warrants further investigation, as it could have significant implications for cellular homeostasis.

Regulation of Androgen Metabolism

Androgens are crucial for a wide range of physiological processes. nih.gov The metabolism of androgens is tightly regulated by enzymes such as those in the AKR family. Specifically, AKR1C3 is known to play a role in the biosynthesis of testosterone. frontiersin.orgatlasgeneticsoncology.org By inducing AKR1C2 and AKR1C3, 5-HETE has been shown to regulate androgen metabolism. nih.govnih.gov Given that this compound is a derivative of 5-HETE, it is plausible that it may also participate in the regulation of androgen levels, although direct evidence for this is currently lacking.

Impact on Neuronal Na+, K(+)-ATPase Activity by 5-HpETE

The sodium-potassium pump, or Na+, K+-ATPase, is a vital enzyme embedded in the plasma membrane of all animal cells, particularly crucial for maintaining the resting membrane potential and excitability of neurons. researchgate.netwikipedia.org This enzyme actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell against their concentration gradients, a process that consumes a significant portion of a cell's ATP. wikipedia.orgutoledo.edu The regulation of Na+, K+-ATPase activity is a critical aspect of cellular physiology, and emerging evidence indicates its modulation is involved in neuronal and synaptic plasticity. nih.gov

Research has identified 5-hydroperoxyeicosatetraenoic acid (5-HPETE), an arachidonic acid metabolite from the 5-lipoxygenase (5-LOX) pathway, as a potent inhibitor of neuronal Na+, K+-ATPase activity. nih.govnih.govbibliotekanauki.pl Studies conducted on synaptosomal membrane preparations from the rat cerebral cortex have provided detailed insights into this inhibitory action. nih.govphysiology.org

Detailed Research Findings

A key study investigated the effects of various hydroperoxide products of arachidonic acid, specifically those from the 5-, 12-, and 15-lipoxygenase pathways, on Na+, K+-ATPase activity. The findings demonstrated a high degree of specificity in this interaction. nih.gov

At a concentration of 1 µM, 5-HPETE was found to inhibit the activity of Na+, K+-ATPase by as much as 67%. nih.gov In stark contrast, other hydroperoxides such as 12-HPETE and 15-HPETE showed no inhibitory effect on the enzyme at the same concentration. nih.gov Furthermore, downstream metabolites in the 5-LOX pathway, including 5-HETE (the corresponding hydroxyl acid) and leukotriene A4 (LTA4), also failed to inhibit Na+, K+-ATPase activity. nih.gov

Dose-response analysis revealed that 5-HPETE is a potent inhibitor, with an IC25 (the concentration required to produce 25% inhibition) of 10⁻⁸ M. nih.gov These results strongly suggest that the inhibitory mechanism is critically dependent on the presence and specific position of the hydroperoxide group on the eicosanoid backbone. nih.gov The inhibition is independent of any further metabolism of 5-HPETE by 5-lipoxygenase. nih.gov

It is proposed that this inhibition of Na+, K+-ATPase by 5-HPETE could represent a mechanism for modulating synaptic transmission. nih.govnih.gov By altering the activity of this crucial ion pump, 5-HPETE can influence neuronal excitability and the propagation of nerve impulses. nih.govphysiology.org

Table 1: Comparative Effects of Arachidonic Acid Metabolites on Neuronal Na+, K+-ATPase Activity

CompoundConcentration (µM)% Inhibition of Na+, K+-ATPase ActivityPotency (IC25)
5-HPETE 1up to 67%10⁻⁸ M
12-HPETE 1No InhibitionNot Applicable
15-HPETE 1No InhibitionNot Applicable
5-HETE 1No InhibitionNot Applicable
LTA4 1No InhibitionNot Applicable
Data sourced from Foley, T. D. (1997). 5-HPETE is a potent inhibitor of neuronal Na+, K(+)-ATPase activity. Biochemical and Biophysical Research Communications, 235(2), 374-6. nih.gov

Biological and Pathophysiological Roles in Research Models

Role in Inflammatory and Allergic Responses

The 5-lipoxygenase pathway is a critical component of the inflammatory cascade, and its products, including 5-HETE and its derivatives, are key players in orchestrating inflammatory and allergic reactions. d-nb.info

Leukocyte Chemotaxis and Migration (Neutrophils, Eosinophils)

5-HETE and its related compounds are potent chemoattractants for leukocytes, the primary cells involved in the inflammatory response. biomol.comcabidigitallibrary.org Specifically, they have been shown to induce the migration of neutrophils and eosinophils, guiding these immune cells to sites of inflammation. nih.govnih.gov This chemotactic activity is a fundamental aspect of the innate immune system's response to injury or infection. wikipedia.org The migration of neutrophils is a crucial early event in inflammation, and studies have demonstrated that 5-HETE isomers can induce significant neutrophil migration. nih.gov Furthermore, 5-oxo-ETE, a metabolite of 5-HETE, is a particularly potent chemoattractant for eosinophils, a cell type heavily implicated in allergic reactions. nih.govwikipedia.org

Modulation of Airway Contraction and Mucus Production

In the context of respiratory diseases, 5-HETE and its metabolites have been implicated in the pathophysiology of airway inflammation. nih.gov Research indicates that these compounds can induce airway contraction, a hallmark of asthma. nih.govnih.gov Additionally, they are involved in stimulating mucus secretion in the airways, which can contribute to airway obstruction. d-nb.info While direct studies on 5-HETE lactone's specific role are less common, the activities of its precursor, 5-HETE, suggest a potential contribution to the inflammatory milieu of the lungs. nih.govnih.gov

Involvement in Cellular Survival and Apoptosis Pathways

Beyond its role in inflammation, the 5-LOX pathway and its products have been shown to have a profound impact on cell survival and programmed cell death, or apoptosis.

Autocrine Survival Factor in Cancer Cell Models (Prostate Cancer)

A significant body of research points to 5-HETE and its derivatives, including this compound, as critical survival factors for certain cancer cells, particularly in prostate cancer models. nih.govsemanticscholar.orgeur.nl Studies have shown that human prostate cancer cells can produce 5-HETE, which then acts in an autocrine fashion to promote their own survival. nih.govresearchgate.net The addition of 5-HETE or its derivatives, such as this compound and 5-oxo-ETE, can protect these cancer cells from apoptosis. nih.govnih.gov This suggests that the 5-LOX pathway is a key driver of prostate cancer cell proliferation and survival. nih.govnih.gov

Table 1: Effect of 5-Lipoxygenase Products on Apoptosis in LNCaP Prostate Cancer Cells

Treatment % Nucleosome Formation (Apoptosis)
Control 10
MK886 (5-LOX Inhibitor) 100
MK886 + 5-HETE 35
MK886 + this compound 25
MK886 + 5-oxo-ETE 25

This table is based on data from a study demonstrating that 5-HETE and its derivatives can rescue prostate cancer cells from apoptosis induced by a 5-lipoxygenase inhibitor. nih.gov

Regulation of Programmed Cell Death by 5-Lipoxygenase Inhibition

Inhibition of the 5-lipoxygenase enzyme has been shown to trigger massive apoptosis in human prostate cancer cells. nih.govresearchgate.netnih.gov This induced cell death is rapid and can be prevented by the addition of exogenous 5-HETE or its derivatives, including this compound. nih.govnih.gov This highlights the critical role of the 5-LOX pathway in maintaining the survival of these cancer cells. researchgate.net Similar pro-apoptotic effects of 5-LOX inhibition have been observed in breast cancer cell lines, suggesting a broader role for this pathway in cancer cell survival. nih.gov The mechanism appears to involve the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. nih.govnih.gov

Other Emerging Biological Functions in Preclinical Models

The biological activities of this compound and related compounds are not limited to inflammation and cancer cell survival. Emerging research in preclinical models suggests a wider range of functions. For instance, studies have shown that 5-HETE and 15-HETE can induce pulmonary vasoconstriction and edema, indicating a role in regulating vascular function in the lungs. nih.gov The diverse effects of 5-HETE metabolites underscore the complexity of the arachidonic acid cascade and the potential for its various products to influence a wide array of physiological and pathological processes. ersnet.org

Modulation of Bone Resorption

In vitro studies have demonstrated that metabolites from the 5-lipoxygenase pathway are potent factors in bone remodeling. nih.gov Specifically, 5-HETE has been shown to stimulate bone resorption. nih.gov This process is mediated by osteoclasts, the cells responsible for breaking down bone tissue. wikipedia.org In mixed cell culture systems, monocytes release 5(S)-HETE, which then stimulates osteoclast-dependent bone resorption at sub-nanomolar concentrations. wikipedia.org

Further research using neonatal mouse calvaria in organ culture revealed that 5-HETE, along with other lipoxygenase products like leukotrienes, potently stimulates the release of calcium, a marker of bone resorption. nih.gov The effect of these metabolites was observed at picomolar or nanomolar concentrations and displayed a biphasic response, where the resorptive effect decreased at higher concentrations. nih.gov

Conversely, 5-HETE has been found to inhibit bone formation. google.comniph.go.jp Studies on fetal rat calvaria (osteoblast) cells showed that 5-HETE reduces the formation of bone-like nodules and decreases alkaline phosphatase activity, an enzyme crucial for bone mineralization. google.com Similarly, in mouse calvarial organ cultures, 5-HETE treatment counteracted the increase in bone thickness induced by bone morphogenetic protein-2 (BMP-2). google.comwikipedia.org These findings suggest that 5-HETE and its related compounds may play a significant role in the localized bone loss associated with inflammatory conditions. nih.gov

Table 1: Effects of 5-HETE on Bone Remodeling in In Vitro Models

Experimental Model Observation Implication Reference
Mixed monocyte/osteoclast culture Stimulated osteoclast-dependent bone resorption Promotion of bone breakdown wikipedia.org
Neonatal mouse calvaria organ culture Stimulated calcium release Promotion of bone resorption nih.gov
Fetal rat calvaria (osteoblast) cells Reduced bone nodule formation and alkaline phosphatase activity Inhibition of bone formation google.com
Mouse calvaria organ culture Prevented BMP-2 induced increase in bone thickness Inhibition of bone formation google.comwikipedia.org

Signaling for Steroid Secretion (Aldosterone, Progesterone)

The 5-HETE family of metabolites has been implicated in the signaling pathways that lead to the secretion of certain steroid hormones, namely aldosterone (B195564) and progesterone (B1679170). wikipedia.org

Regarding progesterone, studies on cultured human luteal cells from the mid-luteal phase have shown that 5-HETE can directly influence steroidogenesis. nih.gov The addition of 5-HETE to these cell cultures resulted in a dose-dependent inhibition of progesterone production. nih.gov This inhibitory effect was also observed when the cells were stimulated with human chorionic gonadotropin (hCG), a hormone that normally boosts progesterone synthesis. nih.gov The study concluded that 5-HETE inhibits progesterone production through a mechanism that does not involve prostaglandins (B1171923), suggesting a direct role for the lipoxygenase pathway in regulating luteal cell function. nih.gov

While direct studies on this compound's effect on aldosterone are less specific, the broader family of 5(S)-HETE metabolites is suggested to be active in signaling for its secretion. wikipedia.org Aldosterone is a mineralocorticoid crucial for regulating electrolyte and water balance. Its antagonists, such as spironolactone (B1682167) and drospirenone, are used therapeutically to block its effects. probes-drugs.orgdrugbank.com The involvement of a lipid mediator like 5-HETE in aldosterone signaling points to a complex regulatory network for this vital hormone. wikipedia.org

Table 2: Effect of 5-HETE on Progesterone Production in Cultured Human Luteal Cells

Condition Effect on Progesterone (P) Production Reference
Addition of 5-HETE (dose-dependent) Significant inhibition nih.gov
Addition of 5-HETE in the presence of hCG Significant reduction of hCG-stimulated P production nih.gov

Contribution to Parturition Mechanisms

Evidence suggests that 5-HETE plays a role in the mechanisms controlling human parturition (childbirth). wikipedia.orgnih.gov 5-HETE is a metabolite of arachidonic acid, which is also the precursor for prostaglandins, well-known mediators of uterine contractions. nih.govoup.com

Studies have found that concentrations of 5-HETE are significantly increased in the amniotic fluid of women before the spontaneous onset of labor, compared to levels earlier in gestation. nih.gov This suggests that 5-HETE may be an important factor in the cascade of events that initiate labor. nih.gov In support of this, 5-HETE has been shown to induce contractions in vitro using myometrial strips collected from women at term. nih.gov

Interestingly, the production of 5-HETE by human amnion cells can be modulated by other substances. For instance, treatment with acetylsalicylic acid (aspirin), a cyclooxygenase inhibitor, was found to significantly increase the production of 5-HETE by these cells. nih.gov This finding may help explain why cyclooxygenase inhibitors are not always effective in halting preterm labor, as they might inadvertently increase the levels of other uterotonic compounds like 5-HETE. nih.gov The increase in various HETEs, including 5-HETE, in amniotic fluid during term labor further supports the involvement of the lipoxygenase pathway in the process of parturition. nih.gov

Table 3: 5-HETE in the Context of Parturition

Finding Model/Sample Type Implication Reference
Increased 5-HETE concentrations Human amniotic fluid prior to spontaneous labor May be important in regulating the onset of labor nih.gov
Induction of contractions In vitro human myometrial strips Direct uterotonic activity nih.gov
Increased 5-HETE production Human amnion cells treated with acetylsalicylic acid A potential reason for the limited success of some preterm labor treatments nih.gov

Advanced Analytical and Methodological Approaches in 5 Hete Lactone Research

Quantification and Detection Strategies

Accurate quantification of 5-HETE and its lactone form in complex biological matrices is fundamental to understanding their biological significance. Researchers employ several analytical platforms, each with distinct advantages and limitations, to achieve the necessary sensitivity and selectivity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary tool for the analysis of eicosanoids, including 5-HETE and its derivatives. This platform offers high selectivity and sensitivity, allowing for the simultaneous measurement of multiple analytes in a single run. Ultra-High-Performance Liquid Chromatography (UHPLC) systems are often used to achieve better and faster separation of structurally similar compounds. lcms.cz

For the analysis of 5-HETE, reversed-phase chromatography is commonly employed. The use of stable isotope-labeled internal standards, such as 5(S)-HETE-d8, is critical for accurate quantification, as it compensates for analyte loss during sample preparation and variations in instrument response. caymanchem.combiomol.com While many eicosanoids are analyzed in negative ion mode due to the presence of a carboxylic acid group, lactone species can be effectively detected using positive mode Selected Reaction Monitoring (SRM). lcms.cz Some methods utilize chemical derivatization to enhance detection; for instance, derivatization with a pyridinium (B92312) analog allows for detection in the positive ion mode, which can greatly improve the sensitivity and stability of labile metabolites like epoxyeicosatrienoic acids (EETs) that readily form lactones. nih.gov

Table 1: LC-MS/MS Parameters for Eicosanoid Analysis

Parameter Description Relevance to 5-HETE Lactone Source
Chromatography Ultra-High-Performance Liquid Chromatography (UHPLC) Provides high-resolution separation of eicosanoid isomers. lcms.cz
Column C18 or C8 reversed-phase columns (e.g., Shim-Pack XR-ODS III, Kinetex C8) Effectively separates eicosanoids based on polarity. lcms.cz
Mobile Phase Typically a gradient of water with 0.1% formic acid and acetonitrile. Ensures efficient elution and ionization of analytes. lcms.cz
Ionization Mode Electrospray Ionization (ESI), often in both positive and negative modes. Negative mode is standard for acidic eicosanoids; positive mode is advantageous for lactone species. lcms.cz
Detection Mode Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) Provides high specificity and sensitivity by monitoring unique precursor-to-product ion transitions. lcms.czshimadzu.com

| Internal Standard | Deuterated standards (e.g., 5(S)-HETE-d8) | Essential for accurate quantification by correcting for matrix effects and analyte loss. | caymanchem.comnih.gov |

Gas chromatography-mass spectrometry (GC-MS) is a classic and powerful technique for eicosanoid analysis. However, because eicosanoids like 5-HETE contain thermally labile functional groups (carboxylic acid and hydroxyl groups), chemical derivatization is a mandatory step before analysis. nih.gov A common approach involves converting the carboxylic acid to a stable ester, such as a pentafluorobenzyl (PFB) ester, and the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. nih.govresearchgate.net

This derivatization enhances the volatility and thermal stability of the analyte, making it suitable for GC separation. nih.gov Analysis using negative ion chemical ionization (NICI) of the PFB ester can yield abundant carboxylate anions, providing excellent sensitivity with detection limits in the low picogram range. nih.gov One notable challenge is the potential for spontaneous lactone formation from 5-HETE in acidic conditions during sample workup, which can complicate quantification. landscapepartnership.org To address this, some procedures include a step to reverse the lactonization prior to derivatization. landscapepartnership.org Conversely, the unique ability of certain eicosanoids like 5,6-EET to selectively form a lactone can be exploited as part of the purification and detection strategy. nih.gov

Table 2: GC-MS Methodological Details for Eicosanoid Analysis

Parameter Description Relevance to this compound Source
Derivatization (Carboxyl) Esterification with agents like PFB bromide. Required to increase volatility and thermal stability for GC analysis. nih.govnih.gov
Derivatization (Hydroxyl) Silylation to form TMS ethers. Protects the hydroxyl group and prevents thermal degradation. nih.gov
Separation Capillary GC column. Separates derivatized analytes before they enter the mass spectrometer. nih.gov
Ionization Negative Ion Chemical Ionization (NICI). Provides high sensitivity for PFB-derivatized compounds. nih.gov

| Quantification | Isotope dilution using stable isotope-labeled internal standards (e.g., ¹⁸O-labeled 5-HETE). | The gold standard for accurate quantification, correcting for derivatization efficiency and sample loss. | nih.gov |

Radioimmunoassay (RIA) is an immunological technique that has been used for the detection of eicosanoids. This method relies on the competition between a radiolabeled antigen and a non-labeled antigen (the analyte in the sample) for a limited number of antibody binding sites. The amount of radioactivity measured is inversely proportional to the concentration of the analyte in the sample.

Research has successfully used RIA to measure the production of 5-HETE in various biological systems, such as cell cultures. pnas.orgpnas.org In some studies, RIA analysis of HPLC-fractionated samples not only confirmed the presence of 5-HETE but also led to the identification of its metabolite, this compound. nih.gov While RIA can be highly sensitive, its specificity can be a limitation, as antibodies may cross-react with structurally similar molecules. Therefore, it is often used in conjunction with a chromatographic separation step like HPLC to enhance specificity. landscapepartnership.orgnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Eicosanoid Analysis

Isotopic Labeling and Chiral Analysis

Advanced research into the biological roles and metabolic pathways of this compound necessitates sophisticated analytical techniques to ensure accurate quantification and stereochemical characterization. Isotopic labeling and chiral analysis are central to these efforts, providing the precision required to distinguish between enantiomers and track the molecule's fate in complex biological systems.

Isotopic Labeling: Stable isotope-labeled internal standards are crucial for the accurate quantification of eicosanoids like 5-HETE and its lactone by mass spectrometry (MS). medchemexpress.eu Deuterium-labeled analogues, such as 5(S)-HETE-d8, are commonly employed. atsjournals.org These labeled compounds are chemically identical to the endogenous analyte but have a different molecular weight, allowing them to be distinguished by MS. medchemexpress.eu The synthesis of these standards can be complex; for instance, octadeuterated (±)-5-HETE has been chemically synthesized from octadeuterated arachidonic acid for use as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net The use of stable isotopes compensates for sample loss during extraction and purification, a critical step to avoid analytical artifacts such as the acid-induced formation of lactones from the parent acid. medchemexpress.eu

Chiral Analysis: this compound possesses a chiral center at the C-5 position, leading to two enantiomers, (5S)-HETE lactone and (5R)-HETE lactone. As biological activity is often stereospecific, distinguishing between these enantiomers is vital. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is the primary method for this separation. atsjournals.org

Several chiral stationary phases are effective for resolving HETE enantiomers and their derivatives. For example, a Chiralpak AD column has been used to separate the 5S and 5R enantiomers of 5-HETE methyl ester, a precursor in some synthetic routes. atsjournals.org Chiral liquid chromatography-mass spectrometry (LC-MS) methods have been developed to analyze the enantiomeric composition of various HETEs, which is essential for determining whether they originate from enzymatic or non-enzymatic pathways. semanticscholar.org These methods often involve derivatization, such as creating pentafluorobenzyl (PFB) esters, to enhance sensitivity in electron capture atmospheric pressure chemical ionization (ECAPCI)-MS. semanticscholar.org The separation can be achieved using either normal-phase or reversed-phase chiral columns. semanticscholar.org

Enzymatic resolution is another approach to obtain enantiomerically pure forms. For example, Candida antarctica lipase (B570770) B can be used for the kinetic resolution of (±)-5-HETE lactone. targetmol.cn Similarly, yeast-mediated reduction of ketoester precursors has been employed to synthesize specific enantiomers of 5-HETE and its lactone with high enantiomeric excess. targetmol.cnwikipedia.org

Table 1: Methods in Isotopic Labeling and Chiral Analysis of this compound and Precursors

TechniqueApplicationKey Findings/MethodologyReference
Isotopic Labeling (Deuterium)Quantification by GC-MS/LC-MSSynthesis of octadeuterated (±)-5-HETE and 5(S)-HETE-d8 for use as internal standards. atsjournals.orgresearchgate.net
Chiral HPLCSeparation of EnantiomersUse of Chiralpak AD columns to resolve 5R and 5S enantiomers of 5-HETE derivatives. atsjournals.org
Chiral LC-ECAPCI/MSEnantioselective QuantificationResolves chiral eicosanoids to determine their enzymatic or non-enzymatic origin. semanticscholar.org
Enzymatic ResolutionSynthesis of Enantiopure CompoundsUse of lipases (e.g., Candida antarctica) or yeast-mediated reduction for stereoselective synthesis. targetmol.cnwikipedia.org

In Vitro and Ex Vivo Model Systems for Studying this compound Biology

Understanding the physiological and pathological functions of this compound relies on the use of various experimental models that can replicate specific biological contexts. These range from cultured cell lines to isolated perfused organs.

Cell culture models are indispensable for dissecting the molecular mechanisms of this compound action at the cellular level.

Prostate Cancer Cell Lines: Studies using human prostate cancer cell lines, such as the androgen-nonresponsive PC3 and the androgen-responsive LNCaP lines, have highlighted the importance of the 5-lipoxygenase (5-LOX) pathway in cancer cell survival. Research has shown that 5-HETE and its derivatives, including this compound, act as potent survival factors. nih.gov These compounds can protect prostate cancer cells from apoptosis induced by 5-LOX inhibitors and support cell proliferation even in the absence of other stimuli like serum or androgens. researchgate.netnih.gov This suggests that this compound may play a critical role in prostate cancer progression and resistance to therapy. nih.gov

Adrenocortical Cells: The human adrenocortical cell line H295R is a key model for studying steroidogenesis. Research indicates that lipoxygenase products of arachidonic acid metabolism are involved in this process. frontiersin.org While much of the focus has been on 5-oxo-ETE, a downstream metabolite of 5-HETE, the findings implicate the entire 5-LOX pathway. frontiersin.orgnih.gov 5-oxo-ETE has been shown to induce migration of H295R cells, suggesting a role for 5-LOX metabolites in adrenal cell function and potentially in the pathophysiology of adrenal tumors. nih.gov

Immune Cells: The 5-LOX pathway is a cornerstone of inflammatory and immune responses. wikipedia.org While direct studies on this compound in a broad range of immune cells are less common, the known functions of its precursor, 5(S)-HETE, imply a significant role. 5(S)-HETE is a potent chemoattractant for neutrophils and is involved in B-cell signaling. medchemexpress.eu Given that lactonization can alter the potency and stability of the parent molecule, investigating this compound in various immune cell types (e.g., macrophages, lymphocytes, mast cells) is a critical area for future research.

Rat Basophilic Leukemia (RBL) Cells: RBL-1 cells, a mast cell analogue, are frequently used to study 5-LOX activity and the effects of its inhibitors. nih.govnih.gov (±)this compound has been shown to be an inhibitor of 5-lipoxygenase in RBL-1 cells, with an IC50 value of 27 µM. caymanchem.com Interestingly, the lactone form was found to be several times more potent as an inhibitor than its linear parent compound, (±)5-HETE. caymanchem.com Further studies demonstrated that cyclizing 5-HETE to its δ-lactone resulted in a 3- to 10-fold enhancement of its 5-lipoxygenase inhibitory activity in RBL-1 cells. medchemexpress.com

Table 2: Research Findings in Cell Culture Models for this compound

Cell LineCell TypeKey Finding Related to 5-HETE/LactoneReference
PC3, LNCaPHuman Prostate Cancer5-HETE derivatives, including the lactone, act as survival factors, protecting against apoptosis and promoting proliferation. researchgate.netnih.gov
H295RHuman Adrenocortical CarcinomaThe 5-LOX pathway metabolite 5-oxo-ETE induces cell migration, implicating the pathway in adrenal cell function. nih.gov
RBL-1Rat Basophilic Leukemia (Mast Cell Analogue)(±)this compound inhibits the 5-lipoxygenase enzyme more potently than its parent acid, 5-HETE. caymanchem.commedchemexpress.com

Ex vivo tissue perfusion models bridge the gap between in vitro cell studies and in vivo complexity, allowing for the investigation of organ-specific synthesis and vascular effects of eicosanoids in an intact system.

Isolated Human Lung Vasculature: Studies using isolated, perfused human lungs have demonstrated that the lung vasculature is a significant site of eicosanoid biosynthesis. atsjournals.org Upon stimulation with a calcium ionophore, these preparations release a profile of lipoxygenase products, with 5-HETE being the predominant monohydroxyeicosatetraenoic acid. atsjournals.orgatsjournals.org Furthermore, the release of related lactones, specifically 5,6-DHET δ-lactone (a metabolite of 5,6-EET), has been detected, highlighting that lactone formation is a relevant metabolic pathway in the intact human lung vasculature. atsjournals.org While the direct effects of this compound were not the primary focus, these models establish that its precursor is readily produced and that related eicosanoid lactones are formed and released into the vascular space, suggesting a potential role in regulating pulmonary vascular tone and homeostasis. atsjournals.orgatsjournals.org

Isolated Kidney: The isolated perfused rat kidney model has been instrumental in studying the renal metabolism and vascular effects of arachidonic acid metabolites. ahajournals.org Research using this model has focused on cytochrome P450-derived EETs and their conversion to lactones. researchgate.net For example, a method was developed to quantify the labile 5,6-EET by converting it to its more stable δ-lactone, which could then be measured. researchgate.net Studies in spontaneously hypertensive rats (SHR) using this model showed that 5,6-EET is a potent renal vasodilator. ahajournals.org Although these studies did not directly investigate this compound, they demonstrate the utility of the isolated kidney perfusion model for examining the formation and vascular effects of eicosanoid lactones within the renal microcirculation. ahajournals.orgresearchgate.net

Future Directions and Research Gaps

Elucidation of Novel Receptors and Signaling Pathways

A significant gap in our understanding of 5-HETE lactone lies in the definitive identification of its specific receptors and the downstream signaling cascades it triggers. While its precursor, 5-HETE, is known to activate the OXE receptor (OXE-R), a G-protein-coupled receptor, the direct interactions and signaling pathways for this compound remain less clear. nih.gov Future investigations will likely focus on identifying novel receptors that may be specific to the lactone form. This will involve techniques such as affinity chromatography, and computational modeling to predict potential binding partners.

Unraveling these pathways is crucial, as studies have shown that 5-HETE and its derivatives can influence cell proliferation and survival in certain cancer cells. pnas.org For instance, 5-oxo-ETE, a related metabolite, has been shown to activate the ERK1/2 and p38 MAPK pathways. nih.gov Determining if this compound utilizes similar or distinct pathways will be a key area of future research. This knowledge will be fundamental to understanding its role in both normal physiology and in pathological conditions like inflammation and cancer. wikipedia.org

Investigation of Physiological Substrates for Lactonase Activity

The enzymatic conversion of 5-HETE to this compound and the reverse hydrolysis are critical regulatory steps. Paraoxonases (PONs), particularly PON1 and PON3, have been identified as enzymes capable of both hydrolyzing this compound and catalyzing its formation from 5-HETE. researchgate.netnih.govnih.gov In fact, this compound is considered one of the best substrates for all three PONs identified to date. nih.gov

A significant research gap exists in identifying the full range of physiological and pathological conditions under which this lactonization and hydrolysis occur. Future studies will need to investigate the specific tissues and cell types where this enzymatic activity is most prominent and how it is regulated. For example, PON1 activity is known to be associated with high-density lipoprotein (HDL) and plays a role in protecting against atherosclerosis. bibliotekanauki.plbiochemia-medica.com Understanding how this compound metabolism by PONs influences these processes is a critical area for future exploration. The high activity of PON1 towards this compound suggests that oxidized eicosanoids may be important physiological substrates for this enzyme. researchgate.netnih.gov

Advanced Lipidomics for Comprehensive Characterization

The advent of advanced lipidomics techniques, particularly those based on mass spectrometry (MS), has revolutionized the study of lipid mediators like this compound. aston.ac.ukmdpi.comcreative-proteomics.com These technologies allow for the sensitive and specific detection and quantification of a wide array of lipid species in biological samples. aston.ac.uk

Future research will undoubtedly leverage these powerful tools for a more comprehensive characterization of this compound's presence and dynamics in various biological systems. This includes:

Targeted and Untargeted Analyses: Employing both targeted approaches to specifically quantify this compound and untargeted lipidomics to discover novel related metabolites and understand broader changes in the lipid landscape. mdpi.comcreative-proteomics.com

Spatial Lipidomics: Utilizing techniques like MALDI imaging mass spectrometry to map the distribution of this compound within tissues, providing insights into its localized functions. aston.ac.uk

Metabolic Flux Analysis: Using stable isotope-labeled precursors to trace the metabolic fate of arachidonic acid through the 5-lipoxygenase pathway and into the formation of this compound, providing a dynamic view of its synthesis and turnover. nih.gov

These advanced analytical strategies will be instrumental in building a more complete picture of this compound's role in health and disease, from inflammatory conditions to cancer. nih.govcaymanchem.com

Understanding Stereoisomeric Specificity in Biological Responses

5-HETE exists as two stereoisomers, 5(S)-HETE and 5(R)-HETE, with the (S)-enantiomer being the primary product of the 5-lipoxygenase enzyme. medchemexpress.eumdpi.com Consequently, this compound can also exist in different stereoisomeric forms. A critical and often overlooked aspect of this compound research is the stereospecificity of its biological effects.

Future research must focus on:

Chiral Synthesis and Separation: Developing methods for the synthesis and purification of individual stereoisomers of this compound. vulcanchem.com This is essential for conducting studies that can differentiate the biological activities of each isomer.

Comparative Biological Assays: Systematically comparing the effects of the different stereoisomers on cellular processes such as receptor binding, enzyme activity, cell migration, and gene expression.

Enantioselective Metabolism: Investigating whether enzymes like the paraoxonases exhibit stereoselectivity in their hydrolysis or formation of this compound.

Understanding the stereoisomeric specificity is fundamental, as different enantiomers of other eicosanoids have been shown to possess distinct, and sometimes opposing, biological activities. mdpi.com This knowledge will be crucial for interpreting experimental results accurately and for any potential future therapeutic applications.

Exploration of this compound as a Research Tool

Given its specific formation from 5-HETE and its interaction with particular enzymes, this compound holds promise as a valuable research tool. glpbio.comglpbio.comcaymanchem.com Its stability compared to its open-chain precursor, 5-HETE, may also offer advantages in certain experimental settings. vulcanchem.com

Future exploration in this area could include:

Probing Enzyme Activity: Using this compound as a substrate to screen for and characterize novel lactonases or esterases in different biological systems. bibliotekanauki.pl

Investigating Signaling Pathways: Employing chemically modified or labeled versions of this compound to identify its binding partners and trace its movement within cells.

Modulating Inflammatory Responses: Utilizing this compound in in vitro and in vivo models to dissect its specific contribution to inflammatory and other cellular responses, distinguishing its effects from those of 5-HETE and other related eicosanoids. pnas.org

By serving as a specific molecular probe, this compound can help to unravel the complex and interconnected pathways of eicosanoid signaling.

Q & A

Q. How is 5-HETE lactone synthesized and characterized in laboratory settings?

  • Methodological Answer : this compound is synthesized via acid-catalyzed intramolecular nucleophilic addition, where the C-5 hydroxyl group reacts with the C-1 carboxyl group of 5(S)-HETE . Key steps include:
  • Reaction Conditions : Use of mild acids (e.g., HCl or trifluoroacetic acid) in anhydrous solvents to promote cyclization.
  • Characterization : Employ nuclear magnetic resonance (NMR) to confirm lactone ring formation (e.g., δ 4.5–5.5 ppm for ester protons) and high-performance liquid chromatography (HPLC) to assess purity .
  • Challenges : Avoid over-acidification, which may lead to side reactions like epoxide formation or racemization .

Q. What analytical techniques are used to detect and quantify this compound in biological samples?

  • Methodological Answer :
  • Competitive Chemiluminescent Immunoassay (CLIA) : Utilizes antigen-coated plates and biotinylated antibodies to measure this compound concentrations via luminescence signals, with sensitivity in the picomolar range .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides high specificity by tracking the lactone’s molecular ion (e.g., m/z 335.2 for this compound) and distinguishing it from open-chain 5-HETE .
  • Plasma Hydrolysis Assays : Monitor lactone stability using human/mouse plasma to assess enzymatic or non-enzymatic hydrolysis rates .

Q. What are the primary biological roles of this compound in cellular signaling pathways?

  • Methodological Answer :
  • 5-Lipoxygenase Inhibition : this compound inhibits rat basophilic leukemia cell 5-lipoxygenase (IC50 = 27 μM), likely via competitive binding to the enzyme’s active site. However, enantiomer-specific activity remains untested .
  • Inflammatory Modulation : Indirect evidence suggests it may regulate leukotriene biosynthesis, though mechanistic studies (e.g., siRNA knockdown or CRISPR-edited cell lines) are needed to confirm targets .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity and enzyme interactions?

  • Methodological Answer :
  • Enantiomer Separation : Use chiral HPLC or enzymatic resolution to isolate 5(S)- and 5(R)-HETE lactone isomers .
  • Activity Assays : Compare inhibitory effects of enantiomers on 5-lipoxygenase using recombinant enzyme assays. Preliminary data suggest the 5(S) isomer drives activity, but this requires validation .
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinities of each enantiomer to enzyme active sites .

Q. What experimental approaches resolve contradictions in reported inhibitory effects of this compound on 5-lipoxygenase?

  • Methodological Answer :
  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., RBL-2H3 vs. human neutrophils) to identify cell-type-specific responses .
  • Metabolite Profiling : Use LC-MS to rule out interference from coexisting eicosanoids (e.g., leukotrienes or prostaglandins) in crude enzyme preparations .
  • Knockout Models : Validate specificity using 5-lipoxygenase-deficient cells or tissues .

Q. How can researchers design experiments to elucidate the metabolic fate of this compound in vivo?

  • Methodological Answer :
  • Isotopic Labeling : Synthesize <sup>13</sup>C- or <sup>3</sup>H-labeled this compound to track absorption, distribution, and hydrolysis in animal models .
  • Pharmacokinetic Studies : Measure plasma half-life and tissue accumulation in rodents via timed sampling and LC-MS analysis .
  • Enzyme Mapping : Identify hydrolytic enzymes (e.g., esterases) using liver microsomal fractions and selective inhibitors .

Q. What computational methods predict the stability and reactivity of this compound derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate energy barriers for lactone ring opening/closing to guide derivative design .
  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or enzyme pockets to assess bioavailability .

Key Considerations for Experimental Design

  • Reproducibility : Document acid concentration, temperature, and solvent systems in synthesis protocols to minimize batch variability .
  • Data Validation : Include positive/negative controls in enzymatic assays (e.g., zileuton for 5-lipoxygenase inhibition) .
  • Ethical Reporting : Disclose limitations, such as unresolved enantiomer-specific effects, in discussion sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.